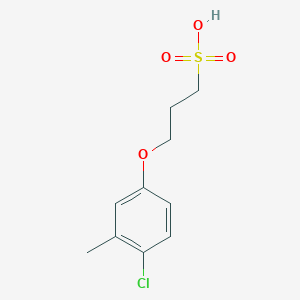![molecular formula C20H23ClN2O B14411091 Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride CAS No. 87640-68-4](/img/structure/B14411091.png)
Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride is a synthetic compound that belongs to the class of phenylpiperidines This compound is structurally related to fentanyl and its analogues, which are known for their potent analgesic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride typically involves the reaction of 1-(2-phenylethyl)piperidin-4-ylamine with phenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s formation. The reaction can be represented as follows:
1-(2-phenylethyl)piperidin-4-ylamine+phenyl isocyanate→Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological receptors and potential therapeutic effects.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride involves its interaction with specific molecular targets, such as opioid receptors in the central nervous system. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects. The primary molecular targets include the mu-opioid receptors, which play a crucial role in pain modulation.
Comparación Con Compuestos Similares
Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride is structurally similar to other phenylpiperidines, such as fentanyl and its analogues. it is unique in its specific chemical structure, which imparts distinct pharmacological properties. Similar compounds include:
Fentanyl: Known for its potent analgesic effects.
Methoxyacetylfentanyl: A synthetic opioid with similar structural features.
Cyclopropylfentanyl: Another fentanyl analogue with distinct pharmacological properties.
These compounds share a common phenylpiperidine core but differ in their substituents, leading to variations in their potency, efficacy, and safety profiles.
Propiedades
Número CAS |
87640-68-4 |
|---|---|
Fórmula molecular |
C20H23ClN2O |
Peso molecular |
342.9 g/mol |
Nombre IUPAC |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamoyl chloride |
InChI |
InChI=1S/C20H23ClN2O/c21-20(24)23(18-9-5-2-6-10-18)19-12-15-22(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19H,11-16H2 |
Clave InChI |
LAMIEICBHPYFSN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)Cl)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



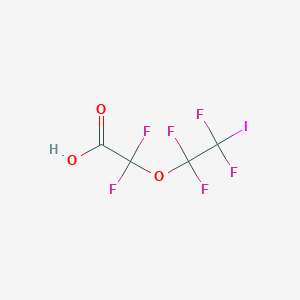

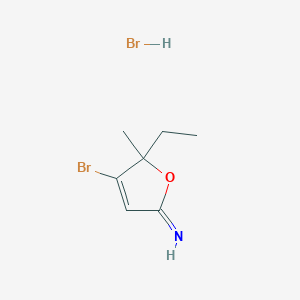
![[Phenyl(thiophen-2-yl)methylidene]propanedial](/img/structure/B14411032.png)
![(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14411037.png)

![Diethyl [(4-methoxyanilino)methyl]phosphonate](/img/structure/B14411043.png)
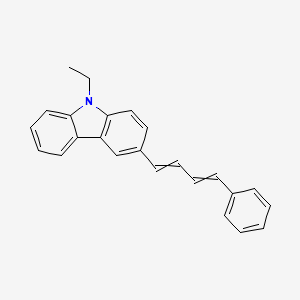
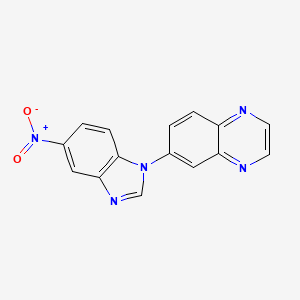
![11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14411074.png)
![5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14411080.png)
